molecular formula C15H8Cl2O2 B2919265 4',6-Dichloroflavone CAS No. 36768-56-6

4',6-Dichloroflavone

Cat. No.: B2919265
CAS No.: 36768-56-6
M. Wt: 291.13
InChI Key: JSKLFWYOKPWRSQ-UHFFFAOYSA-N
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Description

4’,6-Dichloroflavone is a halogenated flavonoid compound with the molecular formula C15H8Cl2O2. . The compound is characterized by the presence of two chlorine atoms at the 4’ and 6 positions on the flavone backbone, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,6-Dichloroflavone typically involves the halogenation of flavone precursors. One common method includes the use of 4-chlorophenyl and 6-chlorochromen-4-one as starting materials. The reaction is carried out under controlled conditions, often involving the use of chlorinating agents such as thionyl chloride or phosphoryl chloride .

Industrial Production Methods: Industrial production of 4’,6-Dichloroflavone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 4’,6-Dichloroflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 4’,6-Dichloroflavone is primarily attributed to its ability to interact with cellular membranes and proteins. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also acts as a free radical scavenger, protecting cells from oxidative damage. Additionally, 4’,6-Dichloroflavone can inhibit specific enzymes and signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Chloroflavone
  • 3-Iodo-4-methyl-5-chloroflavone
  • 4-Nitroflavone

Comparison: 4’,6-Dichloroflavone is unique due to the specific positioning of chlorine atoms, which enhances its biological activity compared to other halogenated flavones. For instance, 2-chloroflavone shows less inhibitory activity against certain enzymes compared to 4’,6-Dichloroflavone . The presence of multiple halogen atoms in 4’,6-Dichloroflavone also contributes to its higher stability and reactivity in various chemical reactions .

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKLFWYOKPWRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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